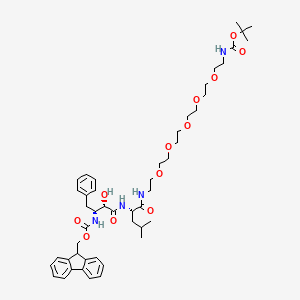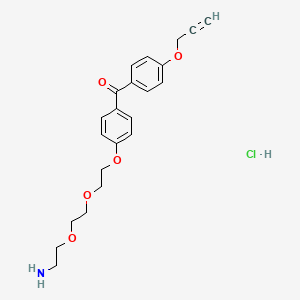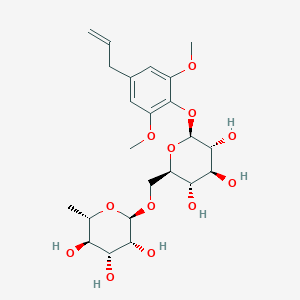
Cyclononanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclononanol is an organic compound with the molecular formula C₉H₁₈O. It belongs to the class of cycloalkanols, which are cyclic alcohols. This compound is characterized by a nine-membered carbon ring with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclononanol can be synthesized through several methods. One common method involves the reduction of cyclononanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, where the carbonyl group (C=O) of cyclononanone is reduced to a hydroxyl group (OH).
Another method involves the hydrogenation of cyclononene in the presence of a metal catalyst such as palladium or platinum. This process converts the double bond in cyclononene to a single bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of cyclononene. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, with the presence of a metal catalyst to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions
Cyclononanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to cyclononanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The hydroxyl group is converted to a carbonyl group in this process.
Reduction: As mentioned earlier, cyclononanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting this compound with a halogenating agent like thionyl chloride (SOCl₂) can produce cyclononyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Cyclononanone
Reduction: this compound
Substitution: Cyclononyl chloride
科学的研究の応用
Cyclononanol has several applications in scientific research across various fields:
Chemistry: this compound is used as a precursor in the synthesis of other chemical compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of cyclic alcohols on biological systems. It can serve as a model compound to investigate the interactions between alcohols and biological molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a building block in the synthesis of pharmaceutical compounds, particularly those that require a cyclic alcohol moiety.
Industry: this compound is used in the production of fragrances and flavors due to its distinct odor. It also serves as a solvent in various industrial processes.
作用機序
The mechanism of action of cyclononanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, this compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with enzymes and receptors, affecting their activity and leading to various physiological effects.
類似化合物との比較
Cyclononanol can be compared with other similar compounds, such as cyclopentanol and cyclohexanol. These compounds share a similar cyclic structure with a hydroxyl group but differ in the number of carbon atoms in the ring.
Cyclopentanol: A five-membered ring with a hydroxyl group. It is used in the synthesis of pharmaceuticals and as a solvent.
Cyclohexanol: A six-membered ring with a hydroxyl group. It is used in the production of nylon and as a solvent.
Uniqueness of this compound
This compound’s nine-membered ring structure makes it unique among cycloalkanols. This larger ring size can influence its chemical reactivity and physical properties, making it valuable in specific applications where other cycloalkanols may not be suitable.
List of Similar Compounds
- Cyclopentanol
- Cyclohexanol
- Cycloheptanol
- Cyclooctanol
特性
CAS番号 |
24469-56-5 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
cyclononanol |
InChI |
InChI=1S/C9H18O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,1-8H2 |
InChIキー |
UDEKCKABZJKCKG-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC(CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)





![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)

![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
